3-(2-Pyrrolidinyl)benzenethiol
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Overview
Description
3-(2-Pyrrolidinyl)benzenethiol is an organic compound characterized by the presence of a pyrrolidine ring attached to a benzene ring, which is further substituted with a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Pyrrolidinyl)benzenethiol typically involves the formation of the pyrrolidine ring followed by its attachment to the benzene ring and subsequent introduction of the thiol group. One common method involves the cyclization of appropriate precursors to form the pyrrolidine ring, which is then subjected to electrophilic aromatic substitution to attach the benzene ring. The thiol group is introduced through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
3-(2-Pyrrolidinyl)benzenethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding thiolates.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, while the thiol group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution often involves reagents like bromine or chlorine, while nucleophilic substitution may use thiolates or alkoxides
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiolates.
Substitution: Halogenated derivatives, alkylated products
Scientific Research Applications
3-(2-Pyrrolidinyl)benzenethiol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-Pyrrolidinyl)benzenethiol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can act as a hydrogen bond donor or acceptor, facilitating binding to target proteins. The thiol group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple nitrogen-containing heterocycle.
Pyrrole: An aromatic analog of pyrrolidine.
Thiophenol: A benzene ring substituted with a thiol group
Uniqueness
3-(2-Pyrrolidinyl)benzenethiol is unique due to the combination of the pyrrolidine ring and the thiol group attached to the benzene ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-pyrrolidin-2-ylbenzenethiol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NS/c12-9-4-1-3-8(7-9)10-5-2-6-11-10/h1,3-4,7,10-12H,2,5-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMLUTSZKAPOYJO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC(=CC=C2)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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